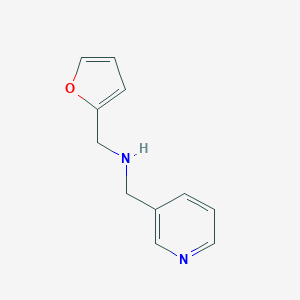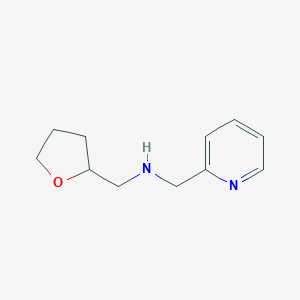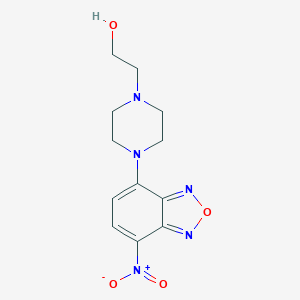![molecular formula C23H18N2O4S B187887 (5E)-5-[(3,4-dimethoxyphenyl)methylidene]-1-naphthalen-1-yl-2-sulfanylidene-1,3-diazinane-4,6-dione CAS No. 6043-90-9](/img/structure/B187887.png)
(5E)-5-[(3,4-dimethoxyphenyl)methylidene]-1-naphthalen-1-yl-2-sulfanylidene-1,3-diazinane-4,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5E)-5-[(3,4-dimethoxyphenyl)methylidene]-1-naphthalen-1-yl-2-sulfanylidene-1,3-diazinane-4,6-dione, commonly known as DMDMD, is a synthetic compound that has been of interest to researchers in the field of medicinal chemistry due to its potential therapeutic applications. DMDMD belongs to the class of diazene derivatives and has been shown to exhibit various biological activities, including anti-cancer, anti-inflammatory, and anti-bacterial properties.
Mécanisme D'action
The mechanism of action of DMDMD is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways in cancer cells. DMDMD has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. This inhibition leads to the accumulation of DNA damage and ultimately results in cell death. DMDMD has also been found to inhibit the activation of NF-κB, a signaling pathway that is involved in inflammation and cancer progression.
Effets Biochimiques Et Physiologiques
DMDMD has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated that DMDMD can induce cell cycle arrest and apoptosis in cancer cells. Additionally, DMDMD has been found to inhibit the production of pro-inflammatory cytokines and chemokines in vitro and in vivo. In animal studies, DMDMD has been shown to reduce tumor growth and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using DMDMD in lab experiments is its broad spectrum of biological activities. DMDMD has been shown to exhibit anti-cancer, anti-inflammatory, and anti-bacterial properties, which makes it a potential candidate for the treatment of various diseases. Another advantage is its relatively simple synthesis method, which makes it accessible to researchers. However, one limitation of using DMDMD in lab experiments is its low solubility in water, which can make it challenging to administer in vivo.
Orientations Futures
There are several future directions for research on DMDMD. One area of interest is the development of more efficient synthesis methods to increase the yield of the compound. Another area of interest is the investigation of the potential of DMDMD as a therapeutic agent for other diseases, such as viral infections and neurodegenerative diseases. Additionally, further studies are needed to elucidate the mechanism of action of DMDMD and to identify its molecular targets. Finally, the development of more water-soluble derivatives of DMDMD could improve its efficacy and bioavailability in vivo.
Conclusion:
In conclusion, DMDMD is a synthetic compound that has shown promising results in various scientific research applications, including anti-cancer, anti-inflammatory, and anti-bacterial properties. The synthesis method of DMDMD is relatively simple, and its broad spectrum of biological activities makes it a potential candidate for the treatment of various diseases. However, more research is needed to fully understand the mechanism of action of DMDMD and to identify its molecular targets.
Méthodes De Synthèse
The synthesis of DMDMD involves the condensation of 3,4-dimethoxybenzaldehyde and 1-naphthylamine in the presence of sulfur and potassium carbonate. The resulting product is then oxidized with hydrogen peroxide and purified by recrystallization. The yield of the synthesis method is reported to be around 60%.
Applications De Recherche Scientifique
DMDMD has been studied extensively for its potential therapeutic applications. It has been shown to exhibit anti-cancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. DMDMD has also been found to have anti-inflammatory properties, which makes it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, DMDMD has been shown to possess anti-bacterial activity against several strains of bacteria, including Staphylococcus aureus and Escherichia coli.
Propriétés
Numéro CAS |
6043-90-9 |
|---|---|
Nom du produit |
(5E)-5-[(3,4-dimethoxyphenyl)methylidene]-1-naphthalen-1-yl-2-sulfanylidene-1,3-diazinane-4,6-dione |
Formule moléculaire |
C23H18N2O4S |
Poids moléculaire |
418.5 g/mol |
Nom IUPAC |
(5E)-5-[(3,4-dimethoxyphenyl)methylidene]-1-naphthalen-1-yl-2-sulfanylidene-1,3-diazinane-4,6-dione |
InChI |
InChI=1S/C23H18N2O4S/c1-28-19-11-10-14(13-20(19)29-2)12-17-21(26)24-23(30)25(22(17)27)18-9-5-7-15-6-3-4-8-16(15)18/h3-13H,1-2H3,(H,24,26,30)/b17-12+ |
Clé InChI |
FJGNPJBCLLIIOC-SFQUDFHCSA-N |
SMILES isomérique |
COC1=C(C=C(C=C1)/C=C/2\C(=O)NC(=S)N(C2=O)C3=CC=CC4=CC=CC=C43)OC |
SMILES |
COC1=C(C=C(C=C1)C=C2C(=O)NC(=S)N(C2=O)C3=CC=CC4=CC=CC=C43)OC |
SMILES canonique |
COC1=C(C=C(C=C1)C=C2C(=O)NC(=S)N(C2=O)C3=CC=CC4=CC=CC=C43)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




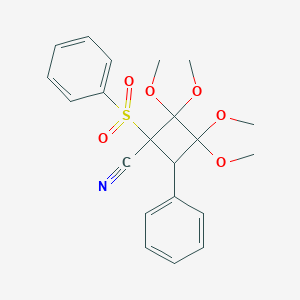
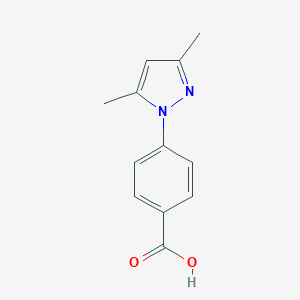
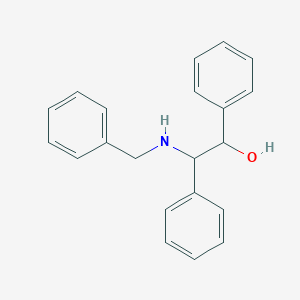
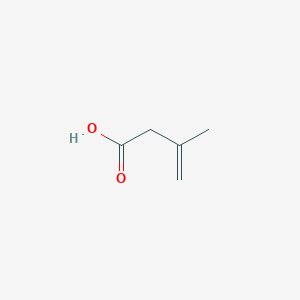


![2-(4-Methylphenyl)indeno[2,1-b]pyran](/img/structure/B187817.png)



